4-Chlorobenzophenone

Catalog No.
S1551319
CAS No.
134-85-0
M.F
C13H9ClO
M. Wt
216.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzophenone

CAS Number

134-85-0

Product Name

4-Chlorobenzophenone

IUPAC Name

(4-chlorophenyl)-phenylmethanone

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

InChI

InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

UGVRJVHOJNYEHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Solubility

Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride
Soluble in benzene
In water, 17 mg/L at 25 °C (est)

Synonyms

(4-Chlorophenyl)phenylmethanone; 4-Benzoylphenyl Chloride; 4-CBP; 4-Chlorobenzophenone; 4-Chlorophenyl Phenyl Ketone; CBP; Initiator 1046; NSC 2872; Phenyl 4-Chlorophenyl Ketone; p-CBP; p-Chlorobenzophenone; p-Chlorophenyl Phenyl Ketone;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Organic Synthesis:

4-Chlorobenzophenone can act as a starting material for the synthesis of other organic compounds. Due to the presence of the ketone group (C=O) and the chlorine substituent, it can participate in various reactions like nucleophilic aromatic substitution reactions. Research has explored its use in the synthesis of pharmaceuticals and other complex organic molecules [].

Photochemistry:

Studies have investigated the photochemical properties of 4-Chlorobenzophenone. When exposed to light, it can undergo reactions that generate free radicals. This characteristic makes it a potential candidate for studying photochemical processes and their applications in areas like organic solar cells or light-induced catalysis.

Environmental Science:

Research has explored the environmental fate of 4-Chlorobenzophenone. Studies have shown that it has a relatively short atmospheric half-life due to its reaction with hydroxyl radicals, which are abundant in the atmosphere []. Additionally, its stability against hydrolysis suggests it might persist in some environmental compartments. These findings contribute to the understanding of the environmental behavior of emerging contaminants.

4-Chlorobenzophenone is an organic compound with the molecular formula C₁₃H₉ClO and a molecular weight of 216.66 g/mol. It appears as a white crystalline solid with a melting point of 74-76 °C and a boiling point of 195-196 °C at reduced pressure. This compound is also known by several synonyms, including para-chlorobenzophenone and p-chlorodiphenyl ketone. It is slightly soluble in water, with a solubility of approximately 20.706 mg/L at 29 °C, but it dissolves more readily in organic solvents like chloroform and ethyl acetate .

4-Chlorobenzophenone itself does not possess a well-defined mechanism of action in biological systems. However, it serves as a precursor for the synthesis of various molecules with diverse mechanisms of action depending on the functional groups introduced []. For instance, some derivatives of 4-Chlorobenzophenone may exhibit antibacterial or antifungal properties [].

Typical of ketones and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride .

Research indicates that 4-Chlorobenzophenone exhibits biological activity, particularly as a transformation product of certain pharmaceuticals. It has been identified as a metabolite of Cetirizine, which suggests potential implications in pharmacokinetics and toxicology. Its biological effects may include interactions with various biological targets, although specific mechanisms remain to be fully elucidated .

Several methods exist for synthesizing 4-Chlorobenzophenone, including:

  • Condensation Reaction: A common method involves the reaction between benzoyl chloride and chlorobenzene in the presence of anhydrous aluminum trichloride as a catalyst. The process typically requires heating to about 100-110 °C for several hours followed by workup to isolate the product .
  • Cross-Coupling Reactions: Another synthetic route includes the use of phenylboronic acid and 4-chlorobenzaldehyde under specific catalytic conditions, yielding high purity and yield .
  • Oxidation Methods: Oxidation of related compounds can also yield 4-Chlorobenzophenone, although this method is less common compared to direct condensation
    6
    .

4-Chlorobenzophenone finds utility in various fields:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.
  • Pesticide Intermediates: The compound is utilized in the formulation of pesticides due to its chemical properties.
  • UV-Curable Coatings: Its photoactive properties make it suitable for use in UV-curable inks and coatings .

Studies on the solubility and thermodynamic properties indicate that the dissolution process of 4-Chlorobenzophenone is endothermic and spontaneous. This property is significant for its applications in formulations where solubility plays a critical role . Additionally, research into its interactions with biological systems continues to reveal insights into its metabolic pathways and potential effects on human health.

Several compounds share structural similarities with 4-Chlorobenzophenone, including:

Compound NameMolecular FormulaUnique Features
BenzophenoneC₁₄H₁₀OLacks chlorine substitution; widely used as a UV filter
4-BromobenzophenoneC₁₃H₉BrOContains bromine instead of chlorine; different reactivity
4-MethylbenzophenoneC₁₄H₁₂OMethyl group substitution affects solubility and reactivity
ChlorobenzophenoneC₁₂H₉ClOLacks para-substitution; different physical properties

The uniqueness of 4-Chlorobenzophenone lies in its specific chlorine substitution at the para position, which influences its chemical reactivity and biological interactions compared to other benzophenone derivatives.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

Needles from alcohol
White to off-white, crystalline powde

XLogP3

4.1

Boiling Point

332.0 °C
332 °C

LogP

log Kow = 3.79 (est)

Appearance

White Solid

Melting Point

77.5 °C
78 °C

UNII

WIH1IZ728U

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 42 of 45 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1.1X10-4 mm Hg at 25 °C (est)

Other CAS

134-85-0

Associated Chemicals

Benzophenone, 2-chloro;5162-03-8
Benzophenone, 3-chloro;1016-78-0

Wikipedia

4-chlorobenzophenone

Use Classification

Pharmaceuticals -> Antihistamines -> Transformation products

Methods of Manufacturing

4-Chlorobenzophenone is routinely prepared by employing 4-chlorobenzoyl chloride and benzene with AlCl3 as catalyst.

General Manufacturing Information

Methanone, (4-chlorophenyl)phenyl-: ACTIVE

Analytic Laboratory Methods

Analyte: 4-chlorobenzophenone; matrix: pharmaceutical preparation (injection solution); procedure: high-performance liquid chromatography with ultraviolet detection at 257 nm

Dates

Modify: 2023-08-15

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